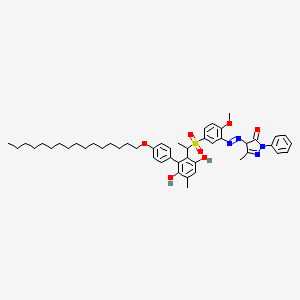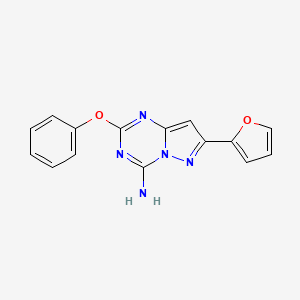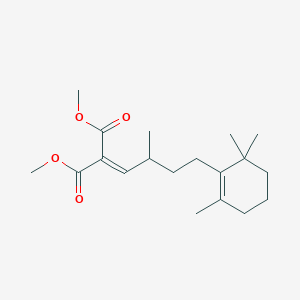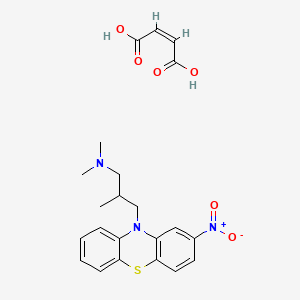
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a nitro group and a dimethylamino substituent on the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate typically involves the nitration of phenothiazine followed by the introduction of the dimethylamino-2-methylpropyl group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent alkylation step involves the use of dimethylamino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The maleate salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Amino-10-(3-dimethylamino-2-methylpropyl)phenothiazine.
Substitution: Various substituted phenothiazine derivatives.
Hydrolysis: Free base form of the compound.
Aplicaciones Científicas De Investigación
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which contributes to its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, leading to its antiemetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
2-Nitro-10-(3-dimethylamino-2-methylpropyl)phenothiazine, maleate is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of novel derivatives. Its specific substituents also contribute to its distinct pharmacological profile.
Propiedades
Número CAS |
100735-03-3 |
|---|---|
Fórmula molecular |
C22H25N3O6S |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-nitrophenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H21N3O2S.C4H4O4/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)24-18-9-8-14(21(22)23)10-16(18)20;5-3(6)1-2-4(7)8/h4-10,13H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BDULXYUQRNNEEB-BTJKTKAUSA-N |
SMILES isomérico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)[N+](=O)[O-])CN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


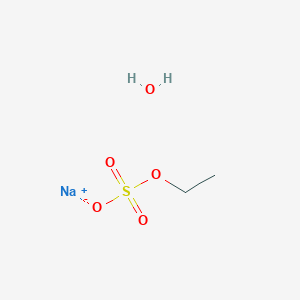
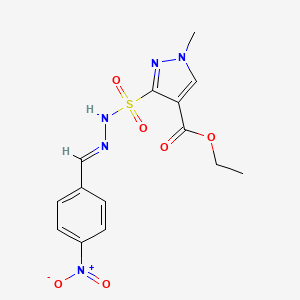
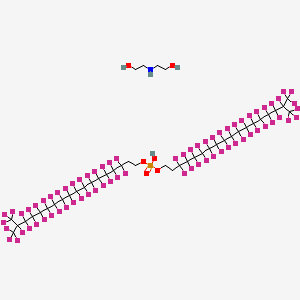

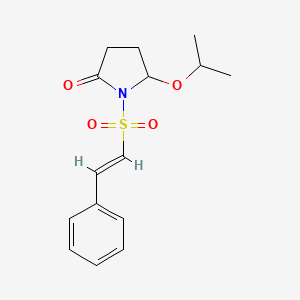
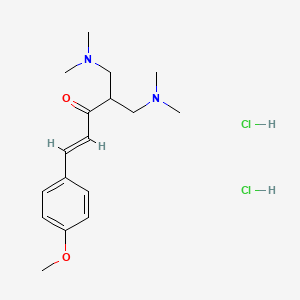
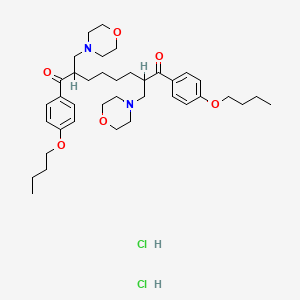
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

